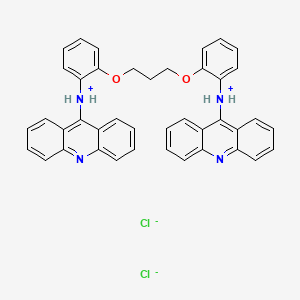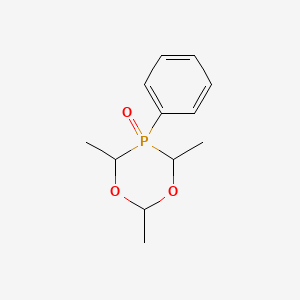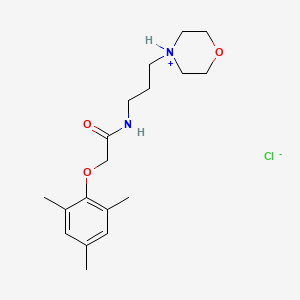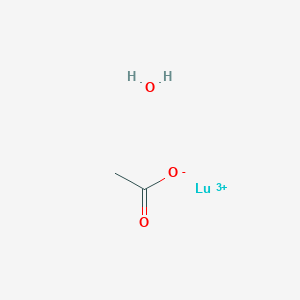
9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C41-H32-N4-O2.2Cl-H and a molecular weight of 685.69 This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties
Métodos De Preparación
The synthesis of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps, starting with the preparation of o-phenylenediamine. Commonly, 2-nitrochlorobenzene is treated with ammonia to produce 2-nitroaniline, which is then reduced to o-phenylenediamine using zinc powder in ethanol . The subsequent steps involve the condensation of o-phenylenediamine with acridine derivatives under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using halogenating agents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromogenic properties.
Mecanismo De Acción
The mechanism of action of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
o-Phenylenediamine: An aromatic diamine used as a precursor for many heterocyclic compounds.
Acridine derivatives: Compounds with similar structural features and applications in dye and pigment industries.
Benzimidazole derivatives: Compounds with similar biological activities and applications in medicinal chemistry. The uniqueness of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66724-87-6 |
|---|---|
Fórmula molecular |
C41H34Cl2N4O2 |
Peso molecular |
685.6 g/mol |
Nombre IUPAC |
acridin-9-yl-[2-[3-[2-(acridin-9-ylazaniumyl)phenoxy]propoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C41H32N4O2.2ClH/c1-5-18-32-28(14-1)40(29-15-2-6-19-33(29)42-32)44-36-22-9-11-24-38(36)46-26-13-27-47-39-25-12-10-23-37(39)45-41-30-16-3-7-20-34(30)43-35-21-8-4-17-31(35)41;;/h1-12,14-25H,13,26-27H2,(H,42,44)(H,43,45);2*1H |
Clave InChI |
QMMAAOPYAFACFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)




![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)





